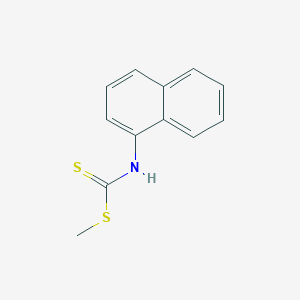

methyl N-naphthalen-1-ylcarbamodithioate

Descripción

Propiedades

Número CAS |

13037-43-9 |

|---|---|

Fórmula molecular |

C12H11NS2 |

Peso molecular |

233.4 g/mol |

Nombre IUPAC |

methyl N-naphthalen-1-ylcarbamodithioate |

InChI |

InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |

Clave InChI |

AMWMILZYBSFDJC-UHFFFAOYSA-N |

SMILES |

CSC(=S)NC1=CC=CC2=CC=CC=C21 |

SMILES isomérico |

CSC(=NC1=CC=CC2=CC=CC=C21)S |

SMILES canónico |

CSC(=S)NC1=CC=CC2=CC=CC=C21 |

Otros números CAS |

13037-43-9 |

Sinónimos |

1-Naphthalenedithiocarbamic acid methyl ester |

Origen del producto |

United States |

Métodos De Preparación

Method 1: N-Methylformamide and 1-Chloromethylnaphthalene Reaction

This two-step method, derived from patent literature and commercial synthesis guidelines, involves the formation of an intermediate amine followed by dithiocarbamation.

Step 1: Synthesis of N-Methyl-1-naphthalenemethanamine

1-Chloromethylnaphthalene reacts with N-methylformamide in the presence of a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) and a mild base (e.g., potassium hydroxide) at 5–25°C. The reaction proceeds via nucleophilic substitution, forming N-methyl-N-(1-naphthylmethyl)-formamide, which is hydrolyzed using aqueous sulfuric acid to yield N-methyl-1-naphthalenemethanamine.

Key Conditions

-

Catalyst: Tetra-n-butylammonium bromide (5 wt%)

-

Base: Powdered KOH (50 g per 100 g 1-chloromethylnaphthalene)

-

Temperature: 5°C (initial), 25°C (post-reaction)

Step 2: Dithiocarbamation

The amine intermediate reacts with carbon disulfide (CS₂) and methyl iodide (CH₃I) in a basic medium (e.g., NaOH/EtOH). This forms the dithiocarbamate salt, which undergoes methylation to yield the final product.

Reaction Equation

Optimization Notes

Method 2: Direct Amination-Dithiocarbamation of 1-Chloromethylnaphthalene

This one-pot approach avoids isolating the amine intermediate. 1-Chloromethylnaphthalene is treated with N-methylformamide, CS₂, and methyl iodide under phase-transfer conditions.

Procedure

-

Reaction Setup: Combine 1-chloromethylnaphthalene (1 equiv), N-methylformamide (1.2 equiv), CS₂ (2 equiv), CH₃I (1.1 equiv), and tetra-n-butylammonium bromide (0.05 equiv) in toluene.

-

Base Addition: Introduce powdered KOH at 0–5°C.

-

Workup: Extract with toluene, wash with brine, and purify via vacuum distillation.

Advantages

-

Eliminates intermediate isolation, reducing processing time.

-

Higher overall yield (70–78%) compared to the two-step method.

Mechanistic Insights

Nucleophilic Substitution in Step 1

The chloride group in 1-chloromethylnaphthalene is displaced by the deprotonated N-methylformamide anion, facilitated by the phase transfer catalyst. The mild base (KOH) generates the reactive anion without requiring strong bases like NaH or LDA.

Dithiocarbamate Formation in Step 2

The amine reacts with CS₂ to form a dithiocarbamic acid intermediate, which is methylated via an Sₙ2 mechanism. The phase transfer catalyst enhances solubility of ionic species in the organic phase.

Optimization and Yield Analysis

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Prevents byproducts |

| CS₂ Equivalents | 2.0–2.5 | Maximizes conversion |

| Catalyst Loading | 5–7 wt% | Accelerates kinetics |

| Distillation Pressure | 0.1–0.5 mmHg | Enhances purity |

Yield Comparison

Industrial Scalability and Challenges

Equipment Requirements

Análisis De Reacciones Químicas

Types of Reactions

Carbamodithioic acid, 1-naphthalenyl-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The methyl ester group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

Carbamodithioic acid, 1-naphthalenyl-, methyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of carbamodithioic acid, 1-naphthalenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The carbamodithioate group (-NHCSSMe) differentiates this compound from other naphthalene derivatives:

- Naphthalen-1-ylmethanol (C₁₁H₁₀O): Contains a hydroxyl (-OH) group, forming hydrogen-bonded crystalline networks .

- N-Methyl-1-(naphthalen-1-yl)methanamine (C₁₂H₁₃N): Features a methylamine (-CH₂NHCH₃) group, with high lipophilicity (Log Po/w: 3.10) and moderate aqueous solubility (Log S: -2.91) .

- Methyl Esters (e.g., methyl palmitate, sandaracopimaric acid methyl ester): Oxygen-based esters with applications in resins and natural products .

Physicochemical Properties

*Log Po/w: Octanol-water partition coefficient.

Research Findings

Structural Insights

- Naphthalen-1-ylmethanol adopts a near-planar conformation in its crystal lattice, stabilized by O–H⋯O hydrogen bonds forming infinite chains .

- Methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit structural diversity in resin samples, with seasonal variations in terpenoid composition .

Functional Group Impact

- Sulfur vs. Oxygen : The carbamodithioate group enhances metal-binding capacity compared to oxygen-based esters, as seen in dithiocarbamate ligands.

- Hydrogen Bonding: Naphthalen-1-ylmethanol’s -OH group enables predictable crystal packing, whereas the carbamodithioate’s sulfur atoms may promote disulfide linkages or thiol interactions.

Q & A

Q. How can researchers align studies on methyl N-naphthalen-1-ylcarbamodithioate with theoretical frameworks in chemical toxicology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.